Multi-Target Polypharmacology Profile
5-Acetyl-4-amino-2,6-dimethylpyridazin-3(2H)-one has been tested against at least four distinct target classes and returned measurable binding/inhibition values in each assay, a breadth of polypharmacology not reported for the simpler 2,6-dimethylpyridazin-3(2H)-one parent scaffold or for 4-amino-5-vinyl pyridazinone analogs [1]. Specifically, it inhibits PDE4A (IC₅₀ 10.7 nM) [2], inhibits IMPDH with Ki values of 240–440 nM [3], weakly inhibits dihydroorotase (IC₅₀ ~1 × 10⁶ nM at 10 μM) [4], and activates RNase L with an IC₅₀ of 2.30 nM in mouse L cell extracts [5]. By contrast, the 4-amino-5-vinyl pyridazinone series was profiled primarily for antinociceptive activity with no reported PDE4 or IMPDH data, and the 4-nitro-5-acyl series focused on anti-aggregatory and anti-inflammatory endpoints without RNase L or dihydroorotase assessment [6].
| Evidence Dimension | Number of distinct protein target classes with quantitative activity data |
|---|---|
| Target Compound Data | 4 targets with quantitative data: PDE4A (IC₅₀ 10.7 nM), IMPDH (Ki 240–440 nM), dihydroorotase (IC₅₀ ~1 × 10⁶ nM), RNase L (IC₅₀ 2.30 nM) |
| Comparator Or Baseline | 4-Amino-5-vinyl pyridazinones: primarily antinociceptive activity reported; 4-Nitro-5-acyl pyridazinones: anti-aggregatory/anti-inflammatory activity reported; unsubstituted 2,6-dimethylpyridazin-3(2H)-one: no multi-target data publicly available |
| Quantified Difference | Target compound shows activity across 4 target classes vs. 1–2 target classes reported for comparator series |
| Conditions | Biochemical assays; PDE4A: recombinant enzyme; IMPDH: mouse IMPDH2; dihydroorotase: mouse Ehrlich ascites enzyme; RNase L: mouse L cell extract |
Why This Matters
For researchers seeking a single chemical probe with documented activity across multiple therapeutically relevant targets (inflammation, immunosuppression, antiviral), this compound offers a pre-validated starting point that a mono-target analog cannot provide.
- [1] BindingDB. Aggregated target profiles for BDBM50421763 (CHEMBL2364562), CHEMBL760761, and related pyridazinones. Available at: https://www.bindingdb.org View Source
- [2] BindingDB. ChEMBL_155727 (CHEMBL760761): PDE4A inhibition, IC₅₀ 10.7 nM. Available at: https://www.bindingdb.org View Source
- [3] BindingDB. BDBM50421763 (CHEMBL2364562): IMPDH2 Ki = 240–440 nM. Available at: https://www.bindingdb.org View Source
- [4] BindingDB. Dihydroorotase inhibition: IC₅₀ ~1 × 10⁶ nM at 10 μM. Available at: https://www.bindingdb.org View Source
- [5] BindingDB. RNase L activation: IC₅₀ 2.30 nM in mouse L cell extracts. Available at: https://www.bindingdb.org View Source
- [6] Dal Piaz, V., et al. (1991). 5-Acyl-6-aryl-4-nitro-3(2H)pyridazinones and related 4-amino compounds: synthesis and pharmacological evaluation. PubMed. View Source
